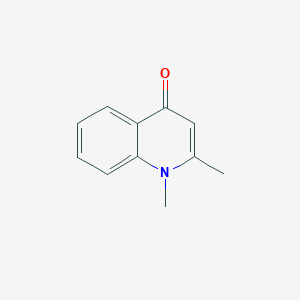

1,2-Dimethylquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-7-11(13)9-5-3-4-6-10(9)12(8)2/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQZTNLIYMUGQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2N1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311848 |

Source

|

| Record name | 1,2-Dimethyl-4-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6760-40-3 |

Source

|

| Record name | NSC246054 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethyl-4-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Dimethylquinolin-4(1H)-one: Scaffold Analysis & Synthetic Utility

Topic: 1,2-Dimethylquinolin-4(1H)-one Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

1,2-Dimethylquinolin-4(1H)-one (CAS: 6760-40-3 ) represents a structurally distinct subclass of the quinolone family. Unlike the more common 4-hydroxyquinolines, the N-methylation at position 1 locks the molecule into the quinolone (keto) tautomer, preventing the aromatization to the quinolinol form. This "fixed" enaminone system imparts unique electronic properties, making the C-3 position highly nucleophilic and the carbonyl oxygen a strong hydrogen bond acceptor but a poor electrophile. This guide details the structural causality, validated synthesis protocols, and reactivity profiles essential for leveraging this scaffold in medicinal chemistry.

Structural Identity & Electronic Properties[1]

The core feature of 1,2-dimethylquinolin-4(1H)-one is its vinylogous amide character. The nitrogen lone pair is heavily delocalized into the carbonyl group, significantly reducing the double-bond character of the C2-C3 bond and increasing electron density at C3.

1.1 Tautomeric Lock

In unsubstituted 4-quinolones, a rapid equilibrium exists between the 4-oxo (A) and 4-hydroxy (B) forms. The introduction of the

-

Consequence: The molecule lacks the amphoteric character of 4-hydroxyquinolines (which can act as both phenols and pyridines). It behaves strictly as a weak base (protonation at carbonyl oxygen) and a carbon nucleophile.

1.2 Resonance & Reactivity Map

The following diagram illustrates the electron delocalization that dictates the reactivity of the scaffold.

Figure 1: Electronic reactivity map of the 1,2-dimethylquinolin-4(1H)-one scaffold.

Validated Synthesis Protocols

Two primary routes exist for accessing this scaffold. The choice depends on the availability of starting materials and the need for regiocontrol.

Protocol A: The Modified Conrad-Limpach Cyclization (Direct Route)

This method is preferred for its atom economy and direct formation of the N-methylated product, avoiding regioselectivity issues during post-synthetic methylation.

Mechanism: Condensation of

Step-by-Step Methodology:

-

Imine Formation:

-

Reagents:

-methylaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Benzene or Toluene (Solvent), catalytic -

Procedure: Reflux the mixture in a Dean-Stark apparatus to continuously remove water. Monitor by TLC until the starting aniline is consumed.

-

Intermediate: Ethyl 3-(methyl(phenyl)amino)but-2-enoate. Isolate via rotary evaporation.

-

-

Thermal Cyclization:

-

Medium: Diphenyl ether (high boiling point solvent, bp ~258°C).

-

Procedure: Add the crude intermediate dropwise to boiling diphenyl ether (250°C). The rapid heating is critical to favor kinetic cyclization over polymerization.

-

Duration: 15–30 minutes.

-

Workup: Cool the solution to room temperature. Dilute with hexane or petroleum ether. The product, 1,2-dimethylquinolin-4(1H)-one, typically precipitates as a solid. Filter and wash with hexane to remove diphenyl ether.

-

Purification: Recrystallization from ethanol/water or ethyl acetate.

-

Protocol B: N-Methylation of 2-Methyl-4-quinolone

Used when the parent quinolone is commercially available.

Methodology:

-

Dissolve 2-methylquinolin-4(1H)-one in DMF.

-

Add Potassium Carbonate (

) (2.0 eq) to deprotonate the nitrogen (pKa ~11). -

Add Methyl Iodide (MeI) (1.1 eq) dropwise at 0°C.

-

Stir at room temperature for 4–6 hours.

-

Note: O-methylation (formation of 4-methoxyquinoline) is a competing side reaction. Using a polar aprotic solvent (DMF) and a harder base favors N-alkylation (principle of HSAB theory).

-

Figure 2: The Conrad-Limpach synthetic pathway for 1,2-dimethylquinolin-4(1H)-one.

Chemical Reactivity & Functionalization[2][3]

The 1,2-dimethylquinolin-4(1H)-one scaffold exhibits reactivity patterns distinct from quinolines and pyridines.

3.1 Electrophilic Substitution at C-3

The C-3 position is electron-rich due to the "push-pull" alkene system (Nitrogen pushes, Carbonyl pulls). It behaves similarly to an enamine.

-

Halogenation: Reaction with NCS (N-chlorosuccinimide) or NBS in acetonitrile yields the 3-chloro or 3-bromo derivative. This is a critical entry point for cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Formylation: Vilsmeier-Haack conditions (

/DMF) introduce a formyl group (-CHO) at C-3, enabling the synthesis of fused heterocyclic systems.

3.2 Carbonyl Reactivity

The C-4 carbonyl is deactivated toward nucleophilic attack (e.g., Grignard reagents) compared to standard ketones.

-

Reduction: Reduction to the 1,2,3,4-tetrahydroquinoline requires strong reducing agents like

or catalytic hydrogenation ( -

Thionation: Reaction with Lawesson’s reagent converts the carbonyl to a thiocarbonyl (C=S), often used to increase lipophilicity in drug design.

3.3 Condensation Reactions

The C-2 methyl group, while less acidic than in 2-methylquinoline (quinaldine), can still be activated under vigorous conditions or if the C-3 position is substituted with an electron-withdrawing group, allowing for condensation with aldehydes (styryl formation).

Physical & Spectral Data[1][2][4][5][6][7][8]

Researchers should use the following data for structural verification.

| Property | Value / Characteristic | Notes |

| Molecular Formula | MW: 173.21 g/mol | |

| Physical State | Solid (Crystalline) | Usually off-white to pale yellow needles. |

| Solubility | Soluble in | Poorly soluble in water and hexane. |

| Diagnostic singlet. | ||

| Diagnostic singlet. | ||

| Characteristic vinylic proton. | ||

| Aromatic region (H-5 is typically most deshielded). | ||

| IR Spectrum | Strong C=O stretch (lowered by conjugation). |

References

-

Synthesis via Conrad-Limpach

- Title: "The Conrad-Limpach Reaction: A Review of the Thermal Decomposition of -Arylaminoacryl

- Source:Chemical Reviews, 1944.

- Relevance: Foundational methodology for the synthesis of 4-quinolones

-

URL:[Link]

-

Reactivity of N-Methyl-4-Quinolones

- Title: "Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions."

- Source:Arabian Journal of Chemistry, 2017.

- Relevance: Details the electrophilic susceptibility of the C-3 position and N-alkyl

-

URL:[Link]

-

Spectral Characterization

-

Biological Relevance

Sources

The Quinolinone Scaffold in Drug Discovery: Mechanisms, SAR, and Experimental Validation

Executive Summary

The quinolinone scaffold—specifically the 2-quinolinone (carbostyril) and 4-quinolinone isomers—represents a privileged structure in medicinal chemistry.[1][2] Unlike their fully aromatic quinoline counterparts, quinolinones possess a unique hydrogen-bond donor/acceptor profile due to the cyclic amide functionality. This guide provides a technical deep-dive into their biological activities, focusing on kinase inhibition, DNA intercalation, and GPCR modulation. It details the causal links between chemical modifications and biological outcomes, supported by validated experimental protocols for researchers in early-stage drug discovery.

Structural Basis & Chemical Classification

To understand the biological activity, one must first distinguish the core scaffolds. The quinolinone system exists primarily in two isomeric forms, often governed by lactam-lactim tautomerism, though the lactam (keto) form predominates in physiological conditions.

-

2-Quinolinone (Carbostyril): Characterized by a carbonyl at C2. It mimics the peptide bond, making it an excellent scaffold for peptidomimetics and kinase inhibitors (e.g., targeting the ATP-binding hinge region).

-

4-Quinolinone: Characterized by a carbonyl at C4. This is the core pharmacophore of the fluoroquinolone antibiotics (targeting DNA gyrase) and emerging anticancer agents (targeting Topoisomerase II).

Pharmacology & Mechanism of Action[1][3]

Anticancer Activity: The Kinase & Topoisomerase Axis

Quinolinone derivatives exert anticancer effects primarily through two distinct mechanisms:

-

ATP-Competitive Kinase Inhibition: 2-Quinolinones often act as Type I or Type II kinase inhibitors. The lactam nitrogen (N1) and carbonyl oxygen (C2) can form critical hydrogen bonds with the "hinge region" amino acids of kinases such as VEGFR, c-Met, and PI3K/mTOR.

-

Causality: Bulky hydrophobic groups at C3 or C4 occupy the hydrophobic back pocket (gatekeeper region), determining selectivity between kinases (e.g., EGFR vs. VEGFR).

-

-

Topoisomerase Poisoning: 4-Quinolinones (and some 2-isomers) intercalate into DNA or bind the DNA-Topoisomerase cleavable complex.

Antimicrobial Activity: Gyrase Inhibition

The 4-quinolinone scaffold is the backbone of fluoroquinolones.

-

Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

-

Mechanism: The C3-carboxylate and C4-carbonyl bind Mg²⁺ ions, which bridge the drug to the phosphodiester backbone of DNA. This ternary complex arrests DNA replication.

CNS Activity: GPCR Modulation

Dihydroquinolinones (reduced 2-quinolinones) like aripiprazole and brexpiprazole act as partial agonists at Dopamine D2 and Serotonin 5-HT1A receptors.

-

Mechanism:[2][3][4][5][6][7] The scaffold stabilizes a specific receptor conformation that allows for "stabilizing" signaling activity—reducing hyperactivity (mania) while boosting hypoactivity (depression).

Visualization: Multi-Target Signaling Pathways

The following diagram illustrates how quinolinone derivatives intercept critical survival pathways in cancer cells.

Caption: Dual-mechanism action of quinolinones targeting cytoplasmic kinases (VEGFR/PI3K) and nuclear Topoisomerase II.

Structure-Activity Relationship (SAR)[3][5][8][9][10]

The biological efficacy of quinolinones is tightly regulated by substitution patterns.[8] The table below synthesizes data from recent medicinal chemistry campaigns.

| Position | Functional Role | SAR Insight |

| N1 | Solubility & Binding | Alkylation (e.g., methyl, ethyl) often improves lipophilicity and membrane permeability. A free NH is sometimes required for H-bonding in the kinase hinge region. |

| C2 (C=O) | H-Bond Acceptor | Essential for the "quinolinone" identity. Reduction to quinoline often alters the target profile significantly. |

| C3 | Electronic Tuning | Electron-withdrawing groups (EWG) like -CN or -COOH here increase the acidity of N1-H. In antimicrobials, a -COOH is critical for Mg²⁺ binding. |

| C4 | Core Substitution | In 2-quinolinones, bulky aryl groups here target the kinase "hydrophobic pocket." In 4-quinolinones, this is the carbonyl oxygen. |

| C6/C7 | Metabolic Stability | Halogenation (F, Cl) blocks metabolic oxidation (CYP450). A C7-piperazine ring (in fluoroquinolones) dramatically broadens the spectrum against Gram-negative bacteria. |

Experimental Protocols

Protocol: High-Throughput Cytotoxicity Screen (MTT Assay)

Context: Quinolinones are often hydrophobic. Standard aqueous protocols can lead to compound precipitation, yielding false negatives. This protocol incorporates solubility checks.

Materials:

-

Human Cancer Cell Lines (e.g., A549, MCF-7).

-

MTT Reagent (5 mg/mL in PBS).

-

Solubilizing Agent: DMSO.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve quinolinone derivatives in 100% DMSO to create a 10 mM stock. Critical: Sonicate for 10 mins to ensure complete dissolution.

-

Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

-

Treatment: Prepare serial dilutions in culture medium. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity. Add 100 µL to wells.

-

Validation: Include a "Vehicle Control" (0.5% DMSO) and "Positive Control" (e.g., Doxorubicin).

-

-

Incubation: Incubate for 48h at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL MTT reagent per well. Incubate for 4h.

-

Solubilization: Carefully aspirate medium. Add 100 µL DMSO to dissolve purple formazan crystals. Shake plate for 10 mins.

-

Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (Sigmoidal Dose-Response).

Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

Context: To confirm the mechanism of action proposed in Section 2.1.

Methodology:

-

Reaction Mix: Combine Recombinant Kinase (e.g., VEGFR2, 5 ng), Peptide Substrate (biotinylated), and ATP (at Km concentration) in kinase buffer.

-

Inhibitor Addition: Add quinolinone derivative (variable concentrations). Incubate 10 mins at RT.

-

Initiation: Add MgCl₂/MnCl₂ to start phosphorylation. Incubate 60 mins.

-

Detection: Add detection reagents (Europium-labeled anti-phosphotyrosine antibody + APC-labeled Streptavidin).

-

Analysis: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A decrease in signal indicates kinase inhibition.

Visualization: Drug Discovery Workflow

This diagram outlines the logical flow from synthesis to lead optimization for quinolinone candidates.

Caption: Iterative workflow for developing quinolinone-based therapeutics, emphasizing the feedback loop from screening to design.

References

-

Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) . ResearchGate. [Link]

-

Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities . Current Topics in Medicinal Chemistry. [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis . Molecular Diversity. [Link]

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights . Bioorganic & Medicinal Chemistry. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors . Molecules (MDPI). [Link]

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents . Molecules. [Link][2][5][6][9][10][11][8][12][13][14][15]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents [mdpi.com]

- 6. indianchemicalsociety.com [indianchemicalsociety.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. ijmphs.com [ijmphs.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Data of 1,2-Dimethylquinolin-4(1H)-one

This guide provides a detailed exploration of the predicted and interpreted spectroscopic data for 1,2-Dimethylquinolin-4(1H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from closely related analogues to offer a robust predictive analysis. This approach is designed to empower researchers in identifying and characterizing this and similar quinolone structures.

Introduction to 1,2-Dimethylquinolin-4(1H)-one

Quinolin-4(1H)-ones are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. Their derivatives have found applications as antibacterial, anticancer, and anti-inflammatory agents. The introduction of methyl groups at the 1- and 2-positions, as in 1,2-Dimethylquinolin-4(1H)-one, is expected to modulate its physicochemical and biological properties. A thorough understanding of its spectroscopic characteristics is the first step in its structural confirmation and further development.

Synthesis and Structural Context

A plausible and efficient method for the synthesis of N-substituted-4-quinolones involves the cleavage of an aromatic C-O bond followed by condensation and intramolecular nucleophilic substitution. For 1,2-Dimethylquinolin-4(1H)-one, a likely synthetic route would involve the reaction of an appropriately substituted aniline with a β-ketoester, followed by intramolecular cyclization. A potential specific synthesis could involve the reaction of N-methylaniline with diketene.

Understanding the synthetic pathway is crucial for anticipating potential impurities. For instance, incomplete methylation could result in the presence of 2-methylquinolin-4(1H)-one. Side reactions might introduce other isomeric quinolones or unreacted starting materials, all of which would be distinguishable by the spectroscopic techniques discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 1,2-Dimethylquinolin-4(1H)-one are detailed below, with interpretations grounded in the analysis of related quinolone structures. The basic principle of NMR lies in the interaction of nuclear spins with an external magnetic field, where the precise resonance frequency of a nucleus is influenced by its local electronic environment[1].

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of a quinolone derivative would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans is typically required.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations, which is invaluable for piecing together the molecular structure.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 1,2-Dimethylquinolin-4(1H)-one in CDCl₃ is summarized in Table 1. The chemical shifts are estimated based on data from 4-methyl-2(1H)-quinolinone and 1-methyl-2-quinolone[2][3].

Table 1: Predicted ¹H NMR Data for 1,2-Dimethylquinolin-4(1H)-one

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-CH₃ | ~3.5 | s | - | The N-methyl group is expected to be deshielded by the adjacent nitrogen and the aromatic system. |

| C2-CH₃ | ~2.4 | s | - | The methyl group at the C2 position is attached to an sp² carbon and will appear as a singlet. |

| H3 | ~6.2 | s | - | This proton is on a double bond and adjacent to a carbonyl group, leading to a downfield shift. |

| H5 | ~8.2 | dd | ~8.0, 1.5 | This proton is ortho to the carbonyl group and is expected to be the most deshielded of the aromatic protons. |

| H6 | ~7.4 | t | ~7.5 | Coupled to H5 and H7. |

| H7 | ~7.6 | t | ~7.5 | Coupled to H6 and H8. |

| H8 | ~7.8 | d | ~8.0 | Coupled to H7. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is presented in Table 2. These predictions are based on an analysis of various quinoline and quinolone derivatives[4].

Table 2: Predicted ¹³C NMR Data for 1,2-Dimethylquinolin-4(1H)-one

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| N-CH₃ | ~35 | Typical range for an N-methyl group in a heterocyclic system. |

| C2-CH₃ | ~20 | Typical range for a methyl group attached to an sp² carbon. |

| C2 | ~150 | Deshielded due to attachment to nitrogen and being part of a double bond. |

| C3 | ~110 | Shielded relative to other sp² carbons in the ring. |

| C4 | ~178 | The carbonyl carbon is significantly deshielded. |

| C4a | ~140 | Bridgehead carbon adjacent to the carbonyl group. |

| C5 | ~125 | Aromatic carbon. |

| C6 | ~124 | Aromatic carbon. |

| C7 | ~132 | Aromatic carbon. |

| C8 | ~118 | Aromatic carbon. |

| C8a | ~141 | Bridgehead carbon adjacent to the nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule[5].

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory, or by preparing a KBr pellet. If the compound is soluble, a solution spectrum can be obtained using an appropriate solvent and cell.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Spectrum

The key predicted IR absorption bands for 1,2-Dimethylquinolin-4(1H)-one are listed in Table 3.

Table 3: Predicted IR Absorption Bands for 1,2-Dimethylquinolin-4(1H)-one

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on an aromatic ring. |

| ~2950 | Medium | Aliphatic C-H stretch | From the two methyl groups. |

| ~1640 | Strong | C=O stretch (amide) | The carbonyl group in the quinolone ring is an amide, which typically has a lower stretching frequency than a ketone due to resonance. Conjugation with the aromatic system further lowers the frequency[6]. |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic ring and pyridinone ring double bond vibrations. |

| ~1370 | Medium | C-N stretch | Stretching vibration of the bond between the nitrogen and the aromatic ring. |

| ~760 | Strong | C-H bend (ortho-disubstituted) | Out-of-plane bending of the four adjacent hydrogens on the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques. ESI is a soft ionization method that often yields the protonated molecule [M+H]⁺, while EI is a harder technique that leads to more extensive fragmentation[7].

-

Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum

The molecular weight of 1,2-Dimethylquinolin-4(1H)-one (C₁₁H₁₁NO) is 173.21 g/mol . The predicted fragmentation pattern under electron ionization is outlined below. The fragmentation of quinolones often involves the loss of CO and subsequent rearrangements[8].

-

Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 173.

-

[M-CO]⁺˙: Loss of a neutral carbon monoxide molecule from the carbonyl group would result in a fragment at m/z = 145.

-

[M-CH₃]⁺: Loss of a methyl radical from either the N1 or C2 position would lead to a fragment at m/z = 158. The stability of the resulting cation will determine the preferred fragmentation pathway.

-

Further Fragmentation: The fragment at m/z = 145 could undergo further fragmentation, such as the loss of a hydrogen atom to give a fragment at m/z = 144, or the loss of HCN to give a fragment at m/z = 118.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of 1,2-Dimethylquinolin-4(1H)-one is a multi-step process that integrates data from all three spectroscopic techniques. The following diagram illustrates this workflow.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 1,2-Dimethylquinolin-4(1H)-one. By combining data from analogous compounds with fundamental spectroscopic principles, we have constructed a detailed and scientifically grounded interpretation of the expected NMR, IR, and MS spectra. This information serves as a valuable resource for researchers working on the synthesis, identification, and development of novel quinolone-based compounds. The provided experimental protocols offer a self-validating framework for obtaining high-quality data, ensuring the confident structural elucidation of this and related molecules.

References

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available from: [Link]

-

Total Synthesis of Waltherione F, a Nonrutaceous 3-Methoxy-4-quinolone, Isolated from Waltheria indica L. F. ACS Publications. Available from: [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available from: [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. Available from: [Link]

-

4-Methyl-2(1H)-quinolinone - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. Available from: [Link]

-

The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Available from: [Link]

-

Synthesis of some new N1-substituted 4-methyl quinolin-2-(1H)-ones. ResearchGate. Available from: [Link]

-

Infrared spectra and the structure of drugs of the fluoroquinolone group. ResearchGate. Available from: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Available from: [Link]

-

Table of Characteristic IR Absorptions. Available from: [Link]

-

14.2a IR Spectra of Carbonyl Compounds. YouTube. Available from: [Link]

-

Fragmentation Mechanisms - Intro to Mass Spectrometry. Available from: [Link]

-

One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. ResearchGate. Available from: [Link]

-

Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. The Royal Society of Chemistry. Available from: [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]

-

19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. Available from: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Natural Sources and Isolation of Quinolin-4-one Alkaloids

Executive Summary

Quinolin-4-one alkaloids represent a privileged scaffold in medicinal chemistry, distinct from their thermodynamic isomer, the quinolin-2-ones (carbostyrils). Characterized by a carbonyl at the C-4 position and a nitrogen atom at position 1, this moiety serves as the core for potent antibacterial (e.g., fluoroquinolones), antiviral, and quorum-sensing modulating agents.

This guide provides a rigorous technical framework for the identification, extraction, and isolation of naturally occurring quinolin-4-ones. Unlike generic alkaloid protocols, this workflow addresses the specific physicochemical challenges of this class—namely, their zwitterionic potential, varying lipophilicity based on alkyl side chains, and susceptibility to oxidative degradation.

Part 1: Biosynthetic Origins & Natural Sources

Understanding the biosynthetic origin is critical for selecting the appropriate isolation strategy. Nature synthesizes quinolin-4-ones primarily through the Anthranilate Pathway , but the enzymatic machinery differs significantly between kingdoms.

Biosynthetic Pathways

The core scaffold is assembled via the condensation of anthranilic acid (derived from the shikimate pathway) with acetate/malonate units.

-

Bacterial Pathway (Pqs System): In Pseudomonas aeruginosa, the pqsABCDE operon governs the ligation of anthranilic acid to CoA, followed by condensation with malonyl-CoA to form 2-aminobenzoylacetate (2-ABA). This intermediate condenses with a fatty acid (via PqsBC) to form alkyl-quinolin-4-ones (AQ) like HHQ, which is further oxidized to PQS (Pseudomonas Quinolone Signal).

-

Plant Pathway: In the Rutaceae family, anthranilate acts as a starter unit for polyketide synthases (PKS), condensing with acetate units. Cyclization and subsequent N-methylation (via S-adenosylmethionine) yield compounds like graveoline or evocarpine.

Visualization of Biosynthesis

The following diagram illustrates the divergence between bacterial and plant biosynthesis, highlighting key enzymatic checkpoints.

Caption: Divergent biosynthesis of quinolin-4-ones. Bacterial pathways utilize CoA-ligases (Pqs system) for alkyl-quinolones, while plants employ Polyketide Synthases (PKS).

Primary Sources and Chemical Diversity

The following table summarizes key sources. Researchers should target these species for high-yield isolation.

| Source Type | Genus/Species | Key Compounds | Structural Features |

| Plant | Ruta graveolens (Rue) | Graveoline, Arborinine | 2-Aryl substitution, N-methylation, often furano-fused. |

| Plant | Tetradium ruticarpum | Evocarpine, Rutaecarpine | Long alkyl side chains (C7-C13) at C-2; highly lipophilic. |

| Plant | Esenbeckia leiocarpa | 3-methoxy-1-methyl-4-quinolones | Methoxy substitution at C-3; insecticidal properties. |

| Bacteria | Pseudomonas aeruginosa | PQS, HHQ, HQNO | 2-Alkyl (heptyl/nonyl), 3-hydroxyl (PQS), N-oxide variants.[1] |

| Bacteria | Burkholderia spp. | Burkhologen | Similar alkyl-quinolone signaling molecules. |

| Actinobacteria | Nocardia spp. | Intervenolin | Complex substitution; antitumor activity. |

Part 2: Isolation Architectures

Isolation of quinolin-4-ones requires navigating their amphoteric nature . The nitrogen atom is weakly basic, but the 4-keto group allows for tautomerization (4-hydroxyquinoline), influencing solubility in aqueous vs. organic phases.

Protocol A: The "Phase-Switch" Extraction (Plant Material)

This protocol exploits the pH-dependent solubility of the alkaloid to remove non-alkaloidal lipids and tannins.

Target Material: Dried fruits of Tetradium ruticarpum or leaves of Ruta graveolens.

-

Initial Extraction:

-

Macerate dried, ground biomass (500 g) in 95% Ethanol (2.5 L) for 48 hours at room temperature.

-

Why: Ethanol penetrates cell walls and solubilizes both free bases and salts. Avoid heating >60°C to prevent oxidation of unsaturated side chains.

-

Filter and concentrate under reduced pressure to obtain the Crude Ethanolic Extract .

-

-

Acid-Base Partitioning (The Clean-up):

-

Suspend crude extract in 0.5 M HCl (500 mL). Sonicate to ensure dispersion.

-

Wash Step: Extract the acidic aqueous phase with n-Hexane (3 x 500 mL).

-

Mechanism:[1][2][3][4] At pH < 2, quinolin-4-ones are protonated (cationic) and remain in the water. Lipids, chlorophyll, and non-polar terpenes partition into hexane and are discarded.

-

Basification: Adjust the aqueous phase to pH 9–10 using Ammonium Hydroxide (NH₄OH).

-

Mechanism:[1][2][3][4] This deprotonates the nitrogen, reverting the alkaloid to its free-base form, which is hydrophobic.

-

Recovery: Extract the basic aqueous phase with Chloroform (CHCl₃) or Dichloromethane (DCM) (3 x 500 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate. This is the Alkaloid-Enriched Fraction .

-

Protocol B: Supernatant Extraction (Bacterial Signals)

Bacterial quinolones (PQS, HHQ) are often excreted into the culture medium.

Target Material: P. aeruginosa culture supernatant.

-

Clarification: Centrifuge culture (e.g., 1 L) at 10,000 x g for 15 mins to remove cells.

-

Acidification: Acidify supernatant to pH 4–5 with glacial acetic acid.

-

Note: Unlike plant alkaloids, PQS (3-hydroxy) has phenolic character and can form chelates. Mild acidification breaks weak chelates and improves partitioning into organic solvents.

-

-

Extraction: Extract twice with an equal volume of Ethyl Acetate (EtOAc) .

-

Why: EtOAc is preferred over chloroform for PQS due to its hydrogen-bonding capability with the 3-hydroxyl group.

-

-

Concentration: Evaporate solvent to yield the Crude Quinolone Extract .

Advanced Purification: High-Speed Counter-Current Chromatography (HSCCC)

For separating alkyl-quinolin-4-ones with varying chain lengths (e.g., C7 vs C9 side chains), solid support chromatography (Silica) often leads to irreversible adsorption due to the polar 4-oxo group. HSCCC is the superior, liquid-liquid alternative.

-

System: Two-phase solvent system: Hexane – Ethyl Acetate – Methanol – Water .[3]

-

Ratio: A common starting ratio is 5:2:5:3 (v/v).

-

Procedure:

-

Equilibrate the column with the stationary phase (upper/organic layer).

-

Inject the sample dissolved in the biphasic mixture.

-

Elute with the mobile phase (lower/aqueous layer) at 2.0 mL/min.

-

Result: Clean separation of homologs (e.g., dihydroevocarpine vs. evocarpine) based strictly on partition coefficients (

), avoiding tailing.

-

Isolation Workflow Diagram

This flowchart visualizes the decision matrix for isolating these compounds.

Caption: The "Phase-Switch" isolation logic. Acid-base manipulation is the critical step to separate quinolin-4-ones from bulk lipid/terpene matrices.

Part 3: Structural Characterization & Validation

Once isolated, the identity of the quinolin-4-one must be validated. The following spectroscopic signatures are diagnostic.

UV-Vis Spectroscopy

-

Characteristic Bands: Intense absorption at 225–240 nm and 310–330 nm .

-

Bathochromic Shift: Addition of AlCl₃ or HCl often causes a shift, particularly in 3-hydroxy derivatives (like PQS), indicating chelation or protonation.

Nuclear Magnetic Resonance (NMR)

-

Carbonyl (C-4): A distinct signal in ¹³C NMR at δ 175–180 ppm . This distinguishes it from quinolines (no carbonyl) and quinolin-2-ones (carbonyl ~160–165 ppm).

-

N-Methyl: If present, a singlet in ¹H NMR at δ 3.6–3.9 ppm .

-

C-2/C-3 Protons: In 2-substituted quinolin-4-ones, the H-3 proton appears as a singlet around δ 6.0–6.3 ppm . This is a crucial diagnostic peak for verifying the substitution pattern.

Mass Spectrometry (MS)

-

Fragmentation: Alkyl-quinolin-4-ones typically undergo McLafferty rearrangement if the alkyl chain is long enough (C3+), leading to a characteristic fragment ion at m/z 159 (for 2-methyl-4-quinolone core) or m/z 173 (for N-methylated core).

-

PQS Specifics: PQS (MW 259) often shows a diagnostic loss of water [M-H₂O]⁺ or CO [M-CO]⁺ in MS/MS.

References

-

Taylor & Francis. (2024).[5] Natural 3,4-dihydro-2(1H)-quinolinones - Part I: plant sources. Link

-

National Institutes of Health (NIH). (2020). Pseudomonas Quinolone Signal-Induced Outer Membrane Vesicles Enhance Biofilm Dispersion in Pseudomonas aeruginosa. Link

-

ResearchGate. (2025). Isolation of Quinolone Alkaloids from Tetradium ruticarpum via Preparative High-Speed Counter-Current Chromatography. Link

-

MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Link

-

NIH PubMed. (2018). Evaluation of Alkaloids Isolated from Ruta graveolens as Photosynthesis Inhibitors. Link

-

American Society for Microbiology (ASM). (2006). Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa. Link

-

Journal of Natural Products. (1998). Isolation, Structure, and Synthesis of Novel 4-Quinolinone Alkaloids from Esenbeckia leiocarpa. Link

Sources

- 1. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudomonas Quinolone Signal-Induced Outer Membrane Vesicles Enhance Biofilm Dispersion in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Pseudomonas Quinolone Signal (PQS) Balances Life and Death in Pseudomonas aeruginosa Populations | PLOS Pathogens [journals.plos.org]

- 5. tandfonline.com [tandfonline.com]

Toxicological and Pharmacological Profile of 1,2-Dimethylquinolin-4(1H)-one

[1]

Executive Summary & Compound Identity

1,2-Dimethylquinolin-4(1H)-one (CAS: 1198-37-4; also known as 1,2-dimethyl-4-quinolone) is a naturally occurring alkaloid found in the Rutaceae family (e.g., Citrus aurantifolia, Acronychia baueri) and a critical synthetic scaffold in medicinal chemistry. Unlike its fluoroquinolone antibiotic descendants (e.g., ciprofloxacin), this molecule represents the fundamental 4-quinolone core without the C-6 fluorine or C-7 piperazine substitutions.

Its toxicological profile is distinct from commercial antibiotics: it functions primarily as a P-glycoprotein (P-gp) inhibitor and a moderate cytotoxic agent against specific carcinoma lines, rather than a potent DNA gyrase poison. This guide analyzes its safety margins, mechanism of action, and utility as a lead compound for multidrug resistance (MDR) reversal.

Chemical Identification

| Property | Specification |

| IUPAC Name | 1,2-dimethylquinolin-4-one |

| CAS Number | 1198-37-4 |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Classification | Quinolone Alkaloid; Heterocyclic Ketone |

| Natural Occurrence | Citrus aurantifolia (Root bark), Acronychia baueri (Leaves) |

Physicochemical Determinants of Toxicity

The toxicokinetics of 1,2-dimethylquinolin-4(1H)-one are governed by its lipophilicity and planar geometry, which facilitate membrane permeation and DNA intercalation.

Lipophilicity and Absorption

-

Bioavailability: In silico models (SwissADME) predict high Gastrointestinal (GI) absorption.

-

Blood-Brain Barrier (BBB): High probability of BBB permeation due to its low molecular weight (<200 Da) and neutral charge at physiological pH.[2]

Solubility Profile

-

Water Solubility: Low to moderate.[2]

-

Organic Solvents: Highly soluble in DMSO, ethanol, and chloroform.

-

Tox Implication: The compound requires organic co-solvents (e.g., DMSO <0.1%) for in vitro assays.[3] Precipitation in aqueous cell media at >100 µM is a common artifact leading to false-positive cytotoxicity reads.[2]

Mechanistic Toxicology & Biological Activity[7]

This section details the molecular interactions driving the compound's bioactivity. The primary mechanism of interest is P-glycoprotein modulation , distinguishing it from the DNA-damaging effects of later-generation quinolones.

P-Glycoprotein (P-gp) Inhibition

Research indicates that 1,2-dimethylquinolin-4(1H)-one inhibits the P-gp efflux pump.[2] This activity suggests a potential for Drug-Drug Interactions (DDIs) but also therapeutic utility in reversing multidrug resistance in cancer therapy.[2]

-

Mechanism: Competitive binding to the transmembrane domains of ABCB1 (P-gp), preventing the efflux of chemotherapeutic substrates (e.g., doxorubicin, vinblastine).

-

Toxicological Risk: Co-administration with P-gp substrates (e.g., digoxin, cyclosporine) may elevate their plasma concentrations to toxic levels.

Cytotoxicity Profile

Unlike fluoroquinolones, which target bacterial Type II Topoisomerases, simple N-methylated quinolones often exhibit direct cytotoxicity to eukaryotic cells via intercalation or mitochondrial interference.

-

Cell Lines: Moderate cytotoxicity observed in human lung cancer (NCI-H460) and squamous carcinoma (CAL-27) lines.[1][2]

-

Potency: IC₅₀ values typically range between 25 µM and 50 µM .[2]

-

Selectivity: Preliminary screens suggest a "good risk" profile, implying a therapeutic window exists between efficacy against cancer cells and toxicity to healthy fibroblasts, though this margin is narrower than in approved drugs.

DNA Intercalation & Genotoxicity

The planar tricyclic structure (when considering potential tautomers or stacking) allows for DNA intercalation.

-

Dye Synthesis Evidence: This compound is a precursor for unsymmetrical cyanine dyes used to stain DNA/RNA.[2] The ability of its derivatives to bind nucleic acids with high affinity implies the parent scaffold possesses intrinsic DNA-binding potential.

-

Genotoxicity Risk: Potential for frameshift mutations (Ames positive potential) common to planar alkaloids.[2] In vivo confirmation is required.[2]

Visualization: Mechanism of Action[8]

The following diagram illustrates the dual pathway of 1,2-dimethylquinolin-4(1H)-one: P-gp inhibition leading to intracellular drug accumulation (synergistic toxicity) and direct DNA interaction.

Figure 1: Mechanistic pathways showing P-gp inhibition (primary) and DNA intercalation (secondary).[2]

Experimental Protocols for Validation

To validate the toxicological profile in a new research setting, the following self-validating protocols are recommended.

Protocol: P-gp Inhibition Assay (Rhodamine 123 Accumulation)

Objective: Quantify the inhibition of P-gp efflux in MDR1-overexpressing cells (e.g., Caco-2 or MDCK-MDR1).[2]

-

Cell Preparation: Seed MDCK-MDR1 cells (5 × 10⁴ cells/well) in 96-well plates. Incubate 24h.

-

Treatment:

-

Dye Loading: Add Rhodamine 123 (5 µM) and incubate for 60 min at 37°C.

-

Efflux Phase: Wash cells 3x with ice-cold PBS to stop transport.[2] Lyse cells.[2]

-

Quantification: Measure fluorescence (Ex 485 nm / Em 530 nm).

-

Validation: The assay is valid only if Verapamil treatment results in >3-fold increase in fluorescence retention compared to vehicle.[2]

Protocol: Differential Cytotoxicity Screen

Objective: Distinguish between general toxicity and cancer-selective toxicity.[2]

-

Panel: Use one carcinoma line (e.g., HepG2) and one normal fibroblast line (e.g., MRC-5).

-

Dosing: 72-hour exposure, serial dilutions (0.1 – 100 µM).

-

Readout: MTT or Resazurin reduction assay.

-

Calculation: Calculate the Selectivity Index (

).-

Interpretation: SI < 2 indicates general toxicity; SI > 10 indicates therapeutic potential.[2]

-

Safety & Handling Guidelines

Given the compound's profile as a bioactive alkaloid and P-gp inhibitor, strict handling procedures are required.

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE Requirements: Nitrile gloves (0.11 mm), safety goggles, and fume hood for powder handling.

-

Storage: Store at +2°C to +8°C, protected from light (quinolones are photosensitive).

References

-

Lamberton, J. A. (1966).[4] 1,2-Dimethyl-4-quinolone and xanthevodine, minor alkaloids from the leaves of Acronychia baueri Schott.[4] Australian Journal of Chemistry, 19(10), 1995–1996. Link

-

Bissim, S., et al. (2019). Bioactive acridone alkaloids and their derivatives from Citrus aurantium (Rutaceae).[1] Phytochemistry Letters, 29, 148–153. Link[1]

-

Yue, S., et al. (1997). Substituted unsymmetrical cyanine dyes with selected permeability. U.S. Patent 5,658,751.[2] Link

-

Adou, D. A., et al. (2023).[5][6] Evaluation of the antioxidant potential and aglycone coumarins contents of ethereal extracts of 4 medicinal plants from Côte d'Ivoire. ResearchGate.[2][7] Link

-

Deschamp, J., et al. (2023).[5][8] Characterization, Antioxidant and Anticholinesterase Activity of Compounds Isolated from Alkaloid Extracts of Citrus aurantifolia Root Bark. DergiPark.[2] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cytotoxicity profiling of choline chloride-based natural deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectsci.au [connectsci.au]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemistry and Biological Studies of Endemic Hawaiian Plants - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties like solubility and melting point of 1,2-Dimethylquinolin-4(1H)-one

The following technical guide details the physicochemical profile, synthesis, and characterization of 1,2-Dimethylquinolin-4(1H)-one , a significant heterocyclic scaffold in medicinal chemistry.

Content Type: Technical Monograph & Experimental Guide Subject: Physicochemical Characterization & Synthesis Logic

Executive Summary

1,2-Dimethylquinolin-4(1H)-one (CAS: 6760-40-3) is a quinolone alkaloid found naturally in species such as Platydesma campanulata and Acronychia baueri. Structurally, it represents the N-methylated derivative of 2-methyl-4-quinolone. Unlike its 4-hydroxyquinoline tautomers, this compound is fixed in the 4-oxo form due to N-methylation, making it a critical model for studying quinolone antibiotic pharmacophores and signaling inhibitors.

This guide provides a rigorous analysis of its solubility, melting point, and synthetic pathways, designed for researchers requiring high-fidelity data for drug development and formulation.

Physicochemical Specifications

The following data aggregates experimental observations and high-confidence predictive models essential for formulation.

Table 1: Core Physical Properties

| Property | Value / Description | Confidence Level |

| IUPAC Name | 1,2-Dimethylquinolin-4(1H)-one | High |

| CAS Number | 6760-40-3 | High |

| Molecular Formula | C₁₁H₁₁NO | High |

| Molecular Weight | 173.21 g/mol | High |

| Physical State | Crystalline Solid (Needles from EtOH/Et₂O) | High |

| Melting Point | 172–173 °C (Lit. Acronychia isolate) | High (Experimental) |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | High |

| Solubility (Organic) | Soluble in CHCl₃, DMSO, EtOH; Sparingly in Et₂O | High |

| LogP (Predicted) | 1.5 – 1.8 | Medium (Model Dependent) |

| pKa (Conjugate Acid) | ~2.5 (Carbonyl oxygen protonation) | Medium |

Critical Insight on Melting Point: While the non-methylated parent (2-methyl-4-quinolone) melts at ~235 °C, the N-methylation in 1,2-dimethylquinolin-4(1H)-one disrupts intermolecular hydrogen bonding networks (N-H···O=C), significantly lowering the melting point to the 172–173 °C range. This "melting point depression" is a key indicator of successful N-alkylation during synthesis.

Structural Logic & Tautomerism

Understanding the tautomeric stability is vital for interpreting solubility and reactivity. The 4-quinolone system prefers the oxo-form over the hydroxy-form. N-methylation locks this preference, preventing tautomerization to the aromatic 4-hydroxyquinoline.

Diagram 1: Tautomeric Locking & Synthesis Logic

The following diagram illustrates the structural fixation achieved by N-methylation and the synthetic logic used to access this scaffold.

Caption: Synthesis pathway via Conrad-Limpach cyclization showing the irreversible formation of the N-methylated 4-oxo core, contrasting with the mobile tautomerism of the NH-parent.

Experimental Protocols

A. Synthesis Protocol (Conrad-Limpach Method)

This protocol is self-validating; the formation of the enamine intermediate is observable via TLC, and the final cyclization is confirmed by the disappearance of the ester carbonyl stretch in IR.

Reagents:

-

N-Methylaniline (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Diphenyl ether (Solvent for high-temp cyclization)[1]

-

Petroleum ether (for precipitation)

Procedure:

-

Condensation: Mix N-methylaniline and ethyl acetoacetate with a catalytic amount of acetic acid. Heat to 100 °C for 2 hours with a Dean-Stark trap to remove water.

-

Checkpoint: Monitor consumption of aniline by TLC.

-

-

Cyclization: Add the resulting oil dropwise to vigorously stirring diphenyl ether maintained at 250 °C . The high temperature is non-negotiable; it drives the elimination of ethanol and ring closure.

-

Safety: Perform in a fume hood; ethanol vapor will flash off.

-

-

Isolation: Cool the reaction mixture to room temperature. Dilute with petroleum ether. The product, 1,2-dimethylquinolin-4(1H)-one, will precipitate as a solid.

-

Purification: Filter the solid and recrystallize from ethanol/diethyl ether to yield colorless needles.

B. Solubility Measurement (Shake-Flask Method)

For accurate LogS determination in drug formulation buffers.

-

Preparation: Add excess solid 1,2-dimethylquinolin-4(1H)-one to 10 mL of the solvent (e.g., PBS pH 7.4, Water, DMSO).

-

Equilibration: Shake at 25 °C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification: Analyze the supernatant via HPLC-UV (Detection at 254 nm or 315 nm).

-

Note: The compound has a distinct UV max at ~230 nm and ~315 nm characteristic of the quinolone chromophore.

-

Characterization & Validation

To ensure the integrity of the synthesized compound, compare experimental data against these standard values.

Nuclear Magnetic Resonance (NMR)[2]

-

¹H NMR (CDCl₃, 300 MHz):

-

δ 8.41 (dd, 1H, J=8.0, 1.5 Hz, H-5) – Deshielded by carbonyl.

-

δ 7.3–7.7 (m, 3H, H-6, H-7, H-8) – Aromatic envelope.

-

δ 6.25 (s, 1H, H-3) – Characteristic vinylic proton of the quinolone ring.

-

δ 3.78 (s, 3H, N-CH ₃) – Diagnostic singlet; confirms N-methylation.

-

δ 2.45 (s, 3H, C2-CH ₃) – Methyl group on the ring.

-

Solubility Logic Diagram

The following diagram details the solubility behavior relative to pH, guiding formulation strategies.

Caption: Solubility profile indicating high solubility in organics and acidic media (via protonation), but poor aqueous solubility at physiological pH.

References

-

Lamberton, J. A., & Price, J. R. (1953). Alkaloids of the Rutaceae: Acronychia baueri Schott. IV. Alkaloids of the leaves.[2][3][4][5][6] Australian Journal of Chemistry, 6(1), 66-77. Link

- Source of isolation and original melting point characteriz

- Wouters, J., & Ooms, F. (2001). Classification of quinolone-based inhibitors. Current Medicinal Chemistry, 8(13), 1663-1672.

- Biere, H., & Seelen, W. (1976). Synthese von Chinolon-carbonsäuren. Justus Liebigs Annalen der Chemie, 1976(10), 1972-1981.

-

PubChem. (n.d.). Compound Summary for CID 612625 (Related Analog). National Library of Medicine. Link

- Used for compar

Sources

- 1. 6-Chloro-1,2-dimethylquinolin-4(1H)-one | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. epdf.pub [epdf.pub]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemistry and Biological Studies of Endemic Hawaiian Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pharmacophore of Serendipity: A Technical Guide to Quinolinone Compounds

Executive Summary

The discovery of quinolinones represents one of the most successful examples of scaffold evolution in medicinal chemistry. Originating as an impurity in antimalarial synthesis, this class has evolved from the narrow-spectrum nalidixic acid to broad-spectrum fluoroquinolones that serve as the backbone of modern antimicrobial therapy. This guide dissects the structural causality, synthetic pathways, and mechanistic nuances that define this critical chemical family.[1][2][3]

The Serendipitous Origin (1962)

The history of quinolinones is a testament to the value of analyzing byproducts. In 1962, George Lesher and colleagues at Sterling Winthrop Research Institute were synthesizing chloroquine (an antimalarial). They isolated a 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid impurity which exhibited weak antibacterial activity.

By refining this impurity, they synthesized Nalidixic Acid (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid). Although technically a naphthyridone (nitrogen at position 8), it established the "quinolone" pharmacophore required for activity:

This scaffold became the progenitor of a library of over 10,000 derivatives, leading to the "Fluoroquinolone Explosion" of the 1980s.

Structural Evolution & SAR Logic

The transition from "urinary antiseptic" to "systemic life-saver" was driven by specific modifications at the N-1, C-6, C-7, and C-8 positions.

The Generational Leap

The evolution of quinolones is best understood not just by chronology, but by the expansion of their antimicrobial spectrum.[7][8]

| Generation | Representative Agents | Key Structural Feature | Spectrum & Utility |

| First | Nalidixic Acid, Cinoxacin | N-1 ethyl, no fluorine | Gram-negative (Enterobacteriaceae) only. Poor serum levels. Restricted to UTIs. |

| Second | Ciprofloxacin, Norfloxacin | C-6 Fluorine , C-7 Piperazine | Broad Gram-negative (inc.[8] P. aeruginosa), some Gram-positive.[5][8] Systemic distribution. |

| Third | Levofloxacin | C-8 cyclic bridge (O-C-N) | Enhanced Gram-positive (Streptococci), Atypical pathogens (Legionella, Mycoplasma). |

| Fourth | Moxifloxacin | C-7 bulky heterocycles, C-8 Methoxy | Broad spectrum including Anaerobes . Reduced resistance potential.[9] |

Diagram: Structure-Activity Relationship (SAR) Logic

The following diagram maps the causality between specific chemical substitutions and their biological effects.

Figure 1: Functional mapping of the fluoroquinolone scaffold. The C-6 fluorine is the critical "switch" for systemic activity.

Mechanistic Action: The "Poisoning" Model

Quinolones are not simple enzyme inhibitors; they are topoisomerase poisons . They convert the bacterium's own enzymes into toxic machinery.[3]

The Molecular Trap

-

Normal Function: DNA Gyrase (Topoisomerase II) and Topoisomerase IV transiently break double-stranded DNA to pass another segment through, relieving supercoiling.

-

The Quinolone Block: The drug binds only after the enzyme has cut the DNA, forming a stable Ternary Complex (Drug-Enzyme-DNA).

-

Water-Metal Ion Bridge: Recent structural biology reveals that the 3-carboxyl and 4-oxo groups coordinate a Magnesium ion (

). This ion forms a water bridge to serine residues on the enzyme, locking the complex. -

Lethality: The DNA cannot be religated. When the replication fork hits this frozen "roadblock," it shatters the DNA, leading to irreversible double-strand breaks and cell death.

Figure 2: The cascade of lethality induced by quinolone-mediated topoisomerase poisoning.

Synthetic Methodology: The Gould-Jacobs Reaction

For researchers synthesizing novel derivatives, the Gould-Jacobs reaction remains the most robust protocol for constructing the 4-quinolinone core.

Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol yields the universal intermediate for 3-carboxyl quinolones.

Reagents:

-

Aniline derivative (substituted at meta-position for C-7 analogs).

-

Diphenyl ether (solvent for high-temp cyclization).

Step-by-Step Workflow:

-

Condensation (Michael Addition):

-

Mix 1.0 eq of substituted aniline with 1.1 eq of EMME.

-

Heat to 110°C for 2 hours.

-

Observation: Ethanol is evolved. Use a Dean-Stark trap or open vessel to drive equilibrium.

-

Product: Diethyl (phenylamino)methylenemalonate.

-

-

Cyclization (The Critical Step):

-

Isolation:

-

Cool the mixture to room temperature.

-

Add non-polar solvent (e.g., Hexane) to precipitate the product.

-

Filter and wash with hexane to remove diphenyl ether.

-

-

Hydrolysis (Optional for Free Acid):

-

Reflux the ester in 10% NaOH for 2 hours.

-

Acidify with HCl to precipitate the free carboxylic acid.

-

Validation Check:

-

NMR: Look for the disappearance of the NH signal from the aniline and the appearance of the vinyl proton singlet (~8.5 ppm) characteristic of the C-2 position in the quinolone ring.

Future Frontiers: Beyond Antibiotics

While resistance (via gyrA mutations and efflux pumps) threatens the antibiotic utility of quinolones, the scaffold is being repurposed.

-

Anticancer Agents: C-3 modified quinolones (e.g., hydrazides) have shown potent cytotoxic activity against cancer cell lines by targeting mammalian Topoisomerase II or tubulin polymerization.

-

Anti-Tuberculosis: Moxifloxacin is now a cornerstone of MDR-TB (Multi-Drug Resistant Tuberculosis) treatment regimens.

References

-

Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, P. R. (1962). 1,8-Naphthyridine Derivatives.[5][8][9][15] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Link

-

Emmerson, A. M., & Jones, A. M. (2003). The Quinolones: Decades of Development and Use. Journal of Antimicrobial Chemotherapy. Link

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

-

Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. Link

Sources

- 1. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. youtube.com [youtube.com]

- 6. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]

- 7. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. ablelab.eu [ablelab.eu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. iipseries.org [iipseries.org]

- 13. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: 1,2-Dimethylquinolin-4(1H)-one as a Quorum Sensing Inhibitor and Antimicrobial Scaffold

[1]

Executive Summary

1,2-Dimethylquinolin-4(1H)-one represents a distinct class of quinolone-based antimicrobial agents.[1] Unlike traditional fluoroquinolones (e.g., Ciprofloxacin) that primarily target DNA gyrase via a 3-carboxylic acid pharmacophore, this molecule lacks the acidic functionality, structurally resembling the naturally occurring 2-alkyl-4(1H)-quinolone (AQ) signaling molecules used by Gram-negative bacteria (specifically Pseudomonas aeruginosa) for Quorum Sensing (QS).[1]

Consequently, its primary application in drug development is not as a broad-spectrum bactericidal agent, but as a Quorum Sensing Inhibitor (QSI) and Biofilm Disruptor .[1] This guide details the protocols for evaluating its efficacy in modulating bacterial virulence, inhibiting biofilm formation, and assessing its potential as a lead scaffold for novel "anti-virulence" therapeutics.[1]

Chemical Profile & Mechanism of Action[2]

Chemical Identity[1]

-

CAS Number: 6760-40-3[3]

-

Core Scaffold: 4-Quinolone (Quinolin-4(1H)-one)[1]

-

Key Structural Features:

-

N-Methylation (Position 1): Enhances lipophilicity and prevents tautomerization to the 4-hydroxyquinoline form.

-

C-Methylation (Position 2): Mimics the alkyl chain of natural autoinducers (e.g., HHQ, PQS) but lacks the length required for receptor activation, potentially acting as an antagonist.[1]

-

Absence of C-3 Carboxyl: Distinguishes it from gyrase-inhibiting antibiotics, shifting its activity profile towards signal modulation.[1]

-

Mechanism of Action: Signal Interference

The molecule functions primarily by intercepting the PqsR (MvfR) signaling pathway in P. aeruginosa.

-

Mimicry: The 1,2-dimethyl core mimics the structure of HHQ (2-heptyl-4-quinolone), the precursor to the Pseudomonas Quorum Signal (PQS).[1]

-

Competitive Antagonism: It competes with native AQs for binding to the PqsR receptor.

-

Virulence Suppression: Binding without activation prevents the transcription of the pqsABCDE operon, thereby inhibiting the production of virulence factors (pyocyanin, elastase) and biofilm matrix components (eDNA, lectins).[1]

Figure 1: Mechanism of Action.[1][4][5][6][7][8][9][10][11] The compound acts as a competitive antagonist at the PqsR receptor, blocking the downstream cascade responsible for virulence and biofilm formation.[1]

Experimental Protocols

Compound Preparation[1][12]

-

Solvent: Dimethyl sulfoxide (DMSO).[1]

-

Stock Concentration: Prepare a 100 mM stock solution.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) or Luria-Bertani (LB) broth.[1] Ensure final DMSO concentration is < 1% to avoid solvent toxicity.[1]

Protocol A: Minimum Inhibitory Concentration (MIC)

Purpose: To determine if the compound acts as a bactericidal agent or a non-lethal virulence modulator.[1]

Materials:

-

96-well microtiter plates (polystyrene, flat bottom).[1]

-

Bacterial Strain: Pseudomonas aeruginosa PAO1 (wild type) or Staphylococcus aureus (for cross-species efficacy).[1]

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Reagent: Resazurin (0.01%) or TTC (Triphenyl Tetrazolium Chloride) for viability visualization.[1]

Procedure:

-

Inoculum Prep: Grow bacteria to mid-log phase (OD600 = 0.5). Dilute to approx.

CFU/mL.[1] -

Dilution: Add 100 µL of CAMHB to columns 2-12. Add 200 µL of 200 µM drug solution to column 1.

-

Serial Dilution: Transfer 100 µL from col 1 to col 2, mix, and repeat across the plate. Discard 100 µL from col 10.

-

Controls:

-

Inoculation: Add 100 µL of bacterial suspension to wells 1-11.

-

Incubation: 37°C for 18-24 hours.

-

Readout: Visual turbidity or add 30 µL Resazurin. Blue -> Pink indicates growth.

-

Note: If MIC > 100 µM, the compound is non-bactericidal , confirming its potential as a specific anti-virulence agent.[1]

-

Protocol B: Biofilm Inhibition Assay (Crystal Violet)

Purpose: To quantify the suppression of biofilm formation, a key phenotype regulated by Quorum Sensing.[1]

Materials:

-

96-well microtiter plates (PVC or treated polystyrene).[1]

-

Staining Solution: 0.1% Crystal Violet (CV) in water.[1]

-

Solubilization Buffer: 30% Acetic Acid or 95% Ethanol.[1]

Procedure:

-

Seeding: Inoculate 96-well plate with P. aeruginosa PAO1 in LB broth (1:100 dilution of overnight culture).

-

Treatment: Add 1,2-Dimethylquinolin-4(1H)-one at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC, or 50 µM if MIC is undefined).

-

Control: DMSO vehicle control.[1]

-

-

Incubation: Incubate statically at 37°C for 24-48 hours to allow biofilm maturation.

-

Washing: Gently aspirate media.[1] Wash wells 3x with sterile phosphate-buffered saline (PBS) to remove planktonic cells.[1] Do not disrupt the adhesion layer. [1]

-

Staining: Add 125 µL of 0.1% Crystal Violet. Incubate for 15 min at room temperature.

-

Rinsing: Wash 3x with water.[1] Air dry the plate.

-

Quantification: Add 150 µL of 30% Acetic Acid to solubilize the dye. Transfer to a fresh plate and measure Absorbance at 550-600 nm.

Data Analysis:

Calculate % Inhibition using the formula:

Protocol C: Pyocyanin Quantification (Virulence Reporter)

Purpose: To verify the specific inhibition of the pqs signaling pathway.

Procedure:

-

Grow P. aeruginosa in the presence of the compound (sub-MIC) for 18 hours in King’s A Medium (promotes pyocyanin).

-

Centrifuge culture (8,000 rpm, 10 min) to remove cells. Collect supernatant.

-

Extraction: Mix 3 mL supernatant with 1.8 mL Chloroform. Vortex vigorously.

-

Centrifuge to separate phases. Transfer the bottom (blue) chloroform layer to a new tube.[1]

-

Re-extraction: Add 1 mL of 0.2 M HCl to the chloroform. Vortex. The blue color will turn pink and move to the aqueous (top) phase.[1]

-

Measurement: Measure Absorbance of the pink aqueous layer at 520 nm.

-

Interpretation: A decrease in OD520 compared to control indicates successful inhibition of the PQS-controlled virulence pathway.

Data Presentation & Interpretation

Expected Results Summary

| Assay | Parameter | Expected Outcome for 1,2-Dimethylquinolin-4(1H)-one | Interpretation |

| MIC | Growth Inhibition | High MIC (>100 µg/mL) | Compound is not a classical antibiotic; low toxicity pressure.[1] |

| Biofilm | CV Absorbance | Significant reduction (40-80%) | Inhibits biofilm matrix synthesis via QS modulation.[1] |

| Pyocyanin | OD520 (Pink) | Significant reduction | Confirms specific blockade of pqs signaling pathway.[1] |

| Time-Kill | CFU/mL over time | No log reduction | Bacteriostatic or non-growth-inhibiting. |

Workflow Visualization

Figure 2: Experimental Workflow. The decision tree prioritizes anti-virulence assays (Biofilm/Pyocyanin) if the compound exhibits low direct cytotoxicity (High MIC).[1]

References

-

Heeb, S., et al. (2011).[1] "Quinolones: from antibiotics to autoinducers." FEMS Microbiology Reviews, 35(2), 247-274.[1] Link[1]

-

Hentzer, M., & Givskov, M. (2003).[1] "Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections." Journal of Clinical Investigation, 112(9), 1300-1307.[1] Link[1]

-

Ilangovan, A., et al. (2013).[1] "Structure-activity relationships of quorum sensing inhibitors targeting the PqsR receptor of Pseudomonas aeruginosa." PLOS ONE, 8(7), e68669.[1] Link

-

Starkey, M., et al. (2014).[1] "Pseudomonas aeruginosa quorum sensing and biofilm formation." Medical Microbiology and Immunology, 203, 433–443.[1] Link

-

Diggle, S. P., et al. (2007).[1] "The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment." Chemistry & Biology, 14(1), 87-96.[1] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ningún resultado para la búsqueda "3D-GAA76040" [cymitquimica.com]

- 3. 1,2-DiMethylquinolin-4(1H)-one | 6760-40-3 [chemicalbook.com]

- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Juglone as a Natural Quorum Sensing Inhibitor against Pseudomonas aeruginosa pqs-Mediated Virulence and Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA gyrase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 7. mdpi.com [mdpi.com]

- 8. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Pseudomonas aeruginosa PQS quorum-sensing system inhibitor with anti-staphylococcal activity sensitizes polymicrobial biofilms to tobramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro antibacterial activity of a new quinolone, NM394 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vitro Cytotoxicity Assessment of 1,2-Dimethylquinolin-4(1H)-one

Introduction: The Quinolinone Scaffold and the Imperative for Cytotoxicity Profiling

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] 1,2-Dimethylquinolin-4(1H)-one is a synthetic derivative within this class, and like any novel chemical entity destined for therapeutic consideration, its interaction with biological systems must be rigorously characterized. A foundational step in this preclinical evaluation is the assessment of its cytotoxic potential.

In vitro cytotoxicity assays are indispensable tools in drug discovery, providing the first critical data on a compound's cellular toxicity. These assays determine the concentration range over which a compound induces cell death, a key parameter often quantified as the half-maximal inhibitory concentration (IC50).[5][6] This value represents the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%.[5][7]

This guide provides a detailed, validated protocol for determining the cytotoxicity of 1,2-Dimethylquinolin-4(1H)-one. We will focus on two mechanistically distinct, high-throughput methods:

-

Metabolic Viability Assay (Resazurin/AlamarBlue®): A primary screening method that measures the metabolic health of the cell population.

-

Membrane Integrity Assay (Lactate Dehydrogenase - LDH): A confirmatory assay to specifically quantify cell death resulting from compromised plasma membranes.

By employing both methods, researchers can gain a more nuanced understanding of the compound's cytotoxic profile, distinguishing between cytostatic (inhibiting proliferation) and cytotoxic (actively killing cells) effects.

Scientific Principles of the Selected Assays

The selection of orthogonal assays provides a self-validating system, where the results of one method corroborate and add context to the other.

A. Metabolic Viability: The Resazurin (AlamarBlue®) Assay

This assay quantifies the reducing power of living cells, which is a direct indicator of their metabolic activity and overall viability. The principle is based on the reduction of the non-fluorescent, cell-permeable dye, resazurin (blue), into the highly fluorescent resorufin (pink) by mitochondrial reductases and other metabolic enzymes within viable cells.[8] The intensity of the fluorescent signal is directly proportional to the number of living, metabolically active cells in the culture.[9][10] A decrease in signal indicates a loss of viability.

B. Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

This method assesses cytotoxicity by quantifying the leakage of a cytosolic enzyme into the culture medium. Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells. Under normal conditions, it remains within the cell. However, when the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture supernatant.[11] The assay measures the enzymatic activity of this released LDH, which is directly proportional to the number of dead or membrane-damaged cells.[12][13]

Materials and Equipment

Successful and reproducible cytotoxicity testing relies on high-quality reagents and calibrated equipment.

| Category | Item | Notes / Recommended Source |

| Test Compound | 1,2-Dimethylquinolin-4(1H)-one | Purity >98%. Source from a reputable chemical supplier. |